Copteroside G
Description
Copteroside G is a bisdesmosidic triterpenoid glycoside isolated from the aerial parts of Climacoptera transoxana, a plant native to Central Asia . Its molecular formula is C₄₂H₆₄O₁₆, with a molecular weight of 824.95 g/mol and a CAS registry number of 86438-31-5 . Structurally, it features two sugar chains (β-D-glucopyranosyl and β-D-glucuronopyranosyl) attached to an oleanane-type triterpene core, distinguishing it from monodesmosidic glycosides . The compound is characterized by high purity (95–99%) and is stored at -20°C to maintain stability . Analytical methods for its identification include HPLC-DAD and HPLC-ELSD, often using columns like ACQUITY UPLC HSS T3 (3 mm × 150 mm, 1.8 µm) .
Properties
Molecular Formula |
C42H64O16 |
|---|---|
Molecular Weight |
824.9 g/mol |
IUPAC Name |
6-[[4-carboxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H64O16/c1-37(2)13-15-42(36(54)58-33-29(48)26(45)25(44)21(18-43)55-33)16-14-39(4)19(20(42)17-37)7-8-22-38(3)11-10-24(41(6,35(52)53)23(38)9-12-40(22,39)5)56-34-30(49)27(46)28(47)31(57-34)32(50)51/h7,20-31,33-34,43-49H,8-18H2,1-6H3,(H,50,51)(H,52,53) |
InChI Key |
KXYRUPZAFWEWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Copteroside G is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the epigeal part of Climacoptera transoxana using solvents and chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. The process would involve large-scale extraction and purification techniques similar to those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
Copteroside G undergoes various chemical transformations, including hydrolysis and methylation . Hydrolysis of this compound can yield gypsogenic acid and sugar moieties such as D-glucose and D-glucuronic acid .
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic conditions, such as sulfuric acid.
Methylation: Conducted using reagents like dimethyl sulfoxide and sodium hydride.
Major Products Formed
Hydrolysis: Gypsogenic acid, D-glucose, and D-glucuronic acid.
Methylation: Permethylated derivatives of the glycoside.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Properties
Copteroside G exhibits significant antioxidant activity, which can help mitigate oxidative stress in biological systems. Research indicates that it may scavenge free radicals effectively, thereby protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
Studies have shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property makes it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
3. Antimicrobial Activity
this compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests its potential use in developing natural preservatives or therapeutic agents for infections .
4. Cytotoxic Effects on Cancer Cells
Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines. Its mechanism appears to involve the modulation of various signaling pathways that are critical for cell survival and proliferation .
Agricultural Applications
1. Plant Growth Promotion
this compound has been studied for its role in promoting plant growth and enhancing resistance to environmental stressors. It may improve nutrient uptake and stimulate root development, making it beneficial for agricultural applications .
2. Natural Pesticide
Due to its antimicrobial properties, this compound is being explored as a natural pesticide alternative. It could provide an environmentally friendly solution to pest management in crops while reducing reliance on synthetic chemicals .
Biochemical Research Applications
1. Molecular Studies
this compound serves as a useful tool in biochemical research to study membrane dynamics due to its surfactant-like properties. It can influence lipid bilayer stability and permeability, which is crucial for understanding cellular processes .
2. Drug Development
The unique structure of this compound allows it to be a lead compound in drug development. Researchers are investigating its derivatives to enhance efficacy and reduce toxicity in potential therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of Copteroside G involves its interaction with specific molecular targets and pathways. As a glycoside, it may exert its effects by modulating enzyme activities or interacting with cell surface receptors . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Copteroside G belongs to a class of triterpenoid glycosides with structural and functional analogs. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Differences: this compound’s bisdesmosidic configuration contrasts with monodesmosidic analogs like Eleutheroside B and Daucosterol, which have a single sugar chain . This structural feature enhances its solubility in polar solvents compared to non-glycosylated triterpenes . Unlike Eleutheroside B (a lignan derivative), this compound’s oleanane core is more akin to triterpenes in Ganoderma lucidum, which exhibit neuroprotective effects .
Extraction and Analysis: this compound is isolated using HPLC with acetic acid/acetonitrile gradients, whereas Eleutherosides are extracted via ethanol/water mixtures (70% v/v) or enzyme-assisted methods (e.g., Novozyme 33095), which increase yields by 25–29% .
Dose conversion studies for this compound in animal models (e.g., mouse-to-rat Km factor adjustment) indicate a recommended 10 mg/kg rat dose, comparable to triterpenes in Ganoderma lucidum but lower than Eleutherosides’ typical ranges .
Stability and Handling :
- This compound’s -20°C storage requirement contrasts with Eleutherosides’ room-temperature stability, likely due to its bisdesmosidic structure’s susceptibility to hydrolysis .
Biological Activity
Copteroside G is a biologically active saponin derived from the hyacinth bean (Acanthopanax senticosus), recognized for its diverse pharmacological properties. This article explores the compound's biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the group of triterpenoid saponins, characterized by a complex structure that contributes to its biological efficacy. The structural formula and molecular weight are crucial for understanding its interactions with biological systems.
- Molecular Formula : C₃₃H₄₀O₂₁
- Molecular Weight : 773.21 g/mol
Biological Activities
This compound exhibits several significant biological activities:
-
Antioxidant Activity :
- The compound has demonstrated strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is vital for protecting cellular integrity and preventing chronic diseases.
-
Anti-inflammatory Effects :
- Research indicates that this compound can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis and cardiovascular diseases.
-
Antitumor Properties :
- Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells.
-
Neuroprotective Effects :
- Evidence suggests that this compound may protect neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.
- Antidiabetic Activity :
The biological activities of this compound are attributed to its interaction with various molecular targets:
- α-Glucosidase Inhibition : By inhibiting this enzyme, this compound reduces glucose absorption, leading to lower postprandial blood sugar levels.
- Modulation of Signaling Pathways : The compound influences multiple signaling pathways involved in inflammation and apoptosis, enhancing its therapeutic effects against cancer and inflammation.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- A study published in Frontiers in Nutrition elaborates on the extraction methods and biological activities of compounds from Acanthopanax senticosus, including this compound. This research emphasizes its antioxidant and anti-fatigue properties .
- Another research article discusses the role of triterpenoid saponins in inhibiting pancreatic lipase, showcasing the potential of this compound to aid in weight management through lipid metabolism regulation .
Data Table: Summary of Biological Activities
Q & A
Q. How should researchers structure a review article on this compound’s pharmacological potential?
- Methodological Answer : Organize sections by bioactivity (e.g., anticancer, antimicrobial), with tables summarizing IC₅₀ values, models used, and mechanisms. Include a critical analysis of methodological limitations (e.g., lack of in vivo data). Use PRISMA flow diagrams for systematic reviews and GRADE criteria for evidence quality assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
